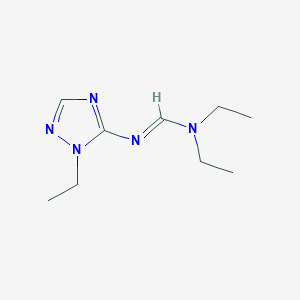
N,N-Diethyl-N'-(1-ethyl-1H-1,2,4-triazol-5-yl)formimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide typically involves the reaction of diethylamine with a suitable triazole derivative. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
N-Alkylation: The triazole ring is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the 1-position.
Imidoformamide Formation: The final step involves the reaction of the N-ethyltriazole with diethylamine and a formylating agent, such as formic acid or formamide, under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the imidoformamide group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced imidoformamide derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent due to the triazole ring’s known bioactivity.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, for various industrial applications.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide involves its interaction with biological targets, such as enzymes. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the imidoformamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
- N,N-Dimethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide
- N,N-Diethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)imidoformamide
- N,N-Diethyl-N’-(1-ethyl-1H-1,2,3-triazol-5-yl)imidoformamide
Comparison:
- N,N-Dimethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide: This compound has similar properties but with dimethyl groups instead of diethyl groups, which may affect its solubility and reactivity.
- N,N-Diethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)imidoformamide: The presence of a methyl group instead of an ethyl group at the triazole ring can influence the compound’s steric and electronic properties.
- N,N-Diethyl-N’-(1-ethyl-1H-1,2,3-triazol-5-yl)imidoformamide: The change in the triazole ring structure (1,2,3-triazole vs. 1,2,4-triazole) can significantly impact the compound’s chemical behavior and biological activity.
Properties
Molecular Formula |
C9H17N5 |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
N,N-diethyl-N'-(2-ethyl-1,2,4-triazol-3-yl)methanimidamide |
InChI |
InChI=1S/C9H17N5/c1-4-13(5-2)8-11-9-10-7-12-14(9)6-3/h7-8H,4-6H2,1-3H3/b11-8+ |
InChI Key |
DZEKDECDADCJEJ-DHZHZOJOSA-N |
Isomeric SMILES |
CCN1C(=NC=N1)/N=C/N(CC)CC |
Canonical SMILES |
CCN1C(=NC=N1)N=CN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















